N-(4-carbamoylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
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Overview
Description
N-(4-carbamoylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups, including a carbamoyl group, a phenylethenyl group, a sulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the piperidine ring, followed by the introduction of the sulfonyl group and the phenylethenyl group. The final step involves the addition of the carbamoyl group to the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-carbamoylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes and biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(4-carbamoylphenyl)-2-chloropyridine-4-carboxamide
- N-(4-carbamoylphenyl)pyrrolidine-2-carboxamide
- (4E)-4-[(4-Carbamoylphenyl)hydrazono]-N-(2-ethoxyphenyl)-3-oxo-3,4-dihydro-2-naphthalenecarboxamide
Uniqueness
N-(4-carbamoylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions
Biological Activity
N-(4-carbamoylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide, a compound with potential therapeutic applications, has garnered interest due to its unique chemical structure and biological activities. This article delves into its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a piperidine ring, which is known for its role in various pharmacological activities. The presence of the carbamoyl and phenylethenyl moieties enhances its potential for interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines, including breast cancer cells. The mechanism of action appears to involve the inhibition of key signaling pathways that promote cell proliferation and survival.
Table 1: Cytotoxicity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast) | 5.2 | Inhibition of eEF2K signaling pathway |
HCC1806 (Breast) | 6.8 | Induction of apoptosis via mitochondrial pathway |
A549 (Lung) | 7.5 | Cell cycle arrest at G2/M phase |
The compound's mechanism primarily involves the modulation of protein synthesis through the inhibition of eEF2K (eukaryotic elongation factor 2 kinase), which is crucial for regulating cell growth and survival in cancer cells. By degrading eEF2K, the compound effectively reduces protein synthesis, leading to decreased tumor cell viability.
Case Studies
-
Study on Triple-Negative Breast Cancer (TNBC) :
A recent study demonstrated that this compound significantly suppressed the viability and proliferation of TNBC cell lines such as MDA-MB-231. The study reported an IC50 value of 5.2 µM, indicating potent activity against this aggressive cancer type . -
Xenograft Model :
In vivo studies using xenograft models showed that treatment with this compound resulted in tumor size reduction comparable to standard chemotherapeutics like paclitaxel, without notable toxicity. This suggests a favorable therapeutic window for potential clinical applications .
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c22-20(25)17-6-8-19(9-7-17)23-21(26)18-10-13-24(14-11-18)29(27,28)15-12-16-4-2-1-3-5-16/h1-9,12,15,18H,10-11,13-14H2,(H2,22,25)(H,23,26)/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCHAKPCCGZHCD-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.